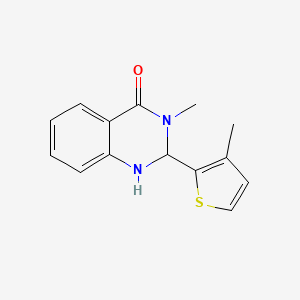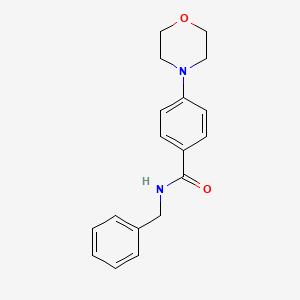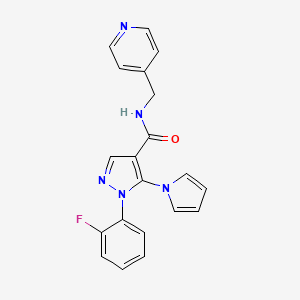![molecular formula C10H7N5 B4502660 {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE](/img/structure/B4502660.png)
{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE
Overview
Description
{[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes both pyridine and pyrimidine rings, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In synthetic chemistry, {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: This compound has shown potential in biological applications, particularly in the development of pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug development, especially in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its medicinal effects .
Comparison with Similar Compounds
- 2-Amino-4H-pyran-3-carbonitrile
- Morpholine derivatives
- Bismuth subcitrate/metronidazole/tetracycline
Comparison: Compared to these similar compounds, {[4-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE stands out due to its unique combination of pyridine and pyrimidine rings. This structural feature provides it with distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-pyridin-2-ylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c11-7-14-10-13-6-4-9(15-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFCCWQCRYQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(1-methyl-4-piperidinyl)oxy]benzyl}benzenesulfonamide](/img/structure/B4502583.png)
methanone](/img/structure/B4502585.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4502592.png)



![N-[4-(trifluoromethyl)phenyl]-2-pyrimidinecarboxamide](/img/structure/B4502621.png)

![1-[4-(1H-imidazol-1-ylmethyl)benzoyl]indoline](/img/structure/B4502627.png)
![N-[3-(methoxymethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4502631.png)
![ethyl 5-methyl-4-[(3-pyridinylmethyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4502638.png)

![N-[4-(cyclopentyloxy)phenyl]-2-methylpropanamide](/img/structure/B4502646.png)
